3-(Trifluoromethyl)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAZCNPWWQQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369809 | |

| Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-44-6 | |

| Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethyl)benzenesulfonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)benzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key reagent in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visual representation of its synthesis.

Core Physical Properties

This compound is a colorless to yellow liquid under standard conditions. Its key physical characteristics are summarized in the table below, providing a quick reference for laboratory applications.

| Physical Property | Value | Units |

| Molecular Formula | C₇H₄ClF₃O₂S | - |

| Molecular Weight | 244.62 | g/mol |

| Boiling Point | 88 - 90 | °C at 6 mmHg |

| Density | 1.526 | g/mL at 25 °C |

| Refractive Index | 1.485 | n20/D |

| Melting Point | Not Applicable | - |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the safe and effective use of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid reagents like this compound.

Boiling Point Determination (Reduced Pressure)

The boiling point of this compound is reported under reduced pressure to avoid decomposition at higher temperatures. A common method for this determination is vacuum distillation .

Apparatus:

-

A round-bottom flask

-

A distillation head with a condenser

-

A receiving flask

-

A thermometer

-

A vacuum pump with a manometer

-

A heating mantle

Procedure:

-

A small amount of the liquid is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer for smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain the vacuum.

-

The vacuum pump is connected and the system is evacuated to the desired pressure, as measured by the manometer (e.g., 6 mmHg).

-

The flask is gently heated using the heating mantle.

-

The temperature is carefully monitored. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the condenser. This temperature is recorded along with the corresponding pressure.

Density Determination

The density of a liquid can be accurately measured using a pycnometer or a specific gravity bottle.

Apparatus:

-

A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

An analytical balance

-

A constant temperature water bath

Procedure:

-

The clean and dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The same procedure of thermal equilibration and weighing is followed (m₃).

-

The density of the liquid (ρ) is calculated using the following formula: ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Refractive Index Determination

The refractive index is a measure of how much light bends when it passes through a substance and is a useful property for identifying and assessing the purity of liquid compounds. An Abbe refractometer is the standard instrument for this measurement.

Apparatus:

-

An Abbe refractometer

-

A constant temperature water bath connected to the refractometer

-

A dropper

-

A suitable solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The temperature of the prisms is regulated by circulating water from a constant temperature bath (e.g., 20 °C).

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is adjusted, and the eyepiece is used to view the scale.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Synthesis Workflow

One common and effective method for the synthesis of this compound is through the diazotization of 3-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction. The logical flow of this synthesis is depicted in the following diagram.

Caption: Synthesis of this compound.

This technical guide provides essential physical property data and standardized experimental protocols for this compound, which are critical for its application in research and development. The included synthesis workflow offers a clear visual representation of a key manufacturing process.

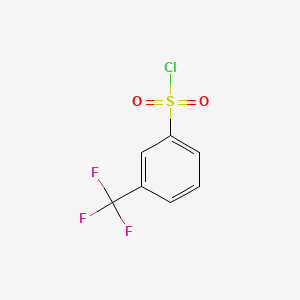

3-(Trifluoromethyl)benzenesulfonyl chloride chemical structure

An In-depth Technical Guide to 3-(Trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 777-44-6, is a pivotal organofluorine compound and a highly reactive intermediate in organic synthesis. Its structure, featuring a benzenesulfonyl chloride moiety substituted with a trifluoromethyl (CF3) group at the meta-position, renders it an essential building block in the development of novel pharmaceutical agents and specialized materials. The presence of the electron-withdrawing CF3 group significantly influences the electronic properties and reactivity of the molecule, making it a valuable tool for medicinal chemists aiming to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on experimental utility.

Chemical Structure and Properties

The molecular structure of this compound consists of a central benzene ring with a sulfonyl chloride (-SO₂Cl) group and a trifluoromethyl (-CF₃) group at positions 1 and 3, respectively.

Caption: 2D structure of this compound.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 777-44-6 |

| Molecular Formula | C₇H₄ClF₃O₂S[2][3] |

| Molecular Weight | 244.62 g/mol [2] |

| InChI Key | ONCAZCNPWWQQMW-UHFFFAOYSA-N |

| SMILES | FC(F)(F)c1cccc(c1)S(Cl)(=O)=O |

| PubChem CID | 2733250[4] |

Physicochemical Properties

| Property | Value |

| Appearance | Clear, pale yellow to brown liquid |

| Boiling Point | 88-90 °C at 6 mmHg[2] |

| Density | 1.526 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.485 |

Synthesis and Manufacturing

The industrial synthesis of this compound is typically achieved through a two-step process starting from 3-(trifluoromethyl)benzene (also known as benzotrifluoride).[5]

-

Sulfonation: 3-(Trifluoromethyl)benzene is reacted with a strong sulfonating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), to introduce a sulfonic acid group (-SO₃H) onto the benzene ring, yielding 3-(trifluoromethyl)benzenesulfonic acid.

-

Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid group into the desired sulfonyl chloride (-SO₂Cl) functionality.[5]

Caption: General synthesis pathway for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is enhanced by the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the meta-trifluoromethyl group. Consequently, it readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.

Its primary application is as a reagent for the introduction of the 3-(trifluoromethyl)benzenesulfonyl group into other molecules, a common strategy in medicinal chemistry.

-

Sulfonamide Formation: It reacts efficiently with primary and secondary amines to form stable sulfonamides.[6] This reaction is fundamental in the synthesis of numerous pharmaceuticals, as the sulfonamide functional group is a well-established pharmacophore.

-

Sulfonate Ester Formation: In the presence of alcohols and a base, it forms sulfonate esters. These esters are excellent leaving groups and are often used as intermediates in nucleophilic substitution reactions.

Caption: Reactivity of this compound with nucleophiles.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl-3-(trifluoromethyl)benzenesulfonamide

This protocol provides a representative method for the reaction of this compound with an amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 equivalent)

-

Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Add this compound (1.05 eq.) dropwise to the stirred solution over 5-10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide product.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Quantitative and Spectroscopic Data

The following table summarizes expected spectroscopic characteristics for this compound.

| Data Type | Expected Characteristics |

| ¹H NMR | Aromatic region (CDCl₃, 400 MHz): Signals expected between δ 7.5 - 8.2 ppm, showing complex multiplet patterns corresponding to the four aromatic protons. |

| ¹³C NMR | Aromatic region (CDCl₃, 100 MHz): Multiple signals between δ 120-145 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet. |

| ¹⁹F NMR | (CDCl₃, 376 MHz): A singlet is expected around δ -63 ppm relative to CFCl₃, characteristic of the CF₃ group.[7] |

| IR (Infrared) | Strong S=O stretching bands around 1375 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). Strong C-F stretching bands typically in the 1350-1100 cm⁻¹ region. |

| MS (Mass Spec) | EI: Molecular ion (M⁺) peak expected at m/z 244 (for ³⁵Cl) and 246 (for ³⁷Cl). Common fragments include loss of Cl (M-35), loss of SO₂ (M-64), and the C₇H₄F₃⁺ fragment.[3] |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.

-

Hazards: Causes severe skin burns and eye damage.[8] Reacts with water, alcohols, and other protic solvents, potentially releasing corrosive hydrochloric acid (HCl).

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a face shield are mandatory. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemists, particularly in the fields of drug discovery and materials science. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance as a key building block for the synthesis of complex, high-value molecules. Proper understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective utilization in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C7H4ClF3O2S | CID 2733250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2003064380A1 - Process for production of trifluoromethylbenzenesulfonyl chlorides - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride 97 39234-86-1 [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)benzenesulfonyl chloride, a key reagent in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the formation of sulfonamides, a critical functional group in many therapeutic agents.

Core Chemical Properties

This compound is a halogenated aromatic sulfonyl chloride. Its trifluoromethyl group significantly influences its reactivity, making it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(trifluoromethyl)benzene-1-sulfonyl chloride |

| CAS Number | 777-44-6 |

| Molecular Formula | C₇H₄ClF₃O₂S |

| Molecular Weight | 244.62 g/mol |

| Appearance | Liquid |

| Density | 1.526 g/mL at 25 °C |

| Boiling Point | 88-90 °C at 6 mmHg |

| Refractive Index | n20/D 1.485 |

Synthesis and Reactivity

This compound is typically synthesized through the halosulfonation of trifluoromethylbenzene. The electron-withdrawing nature of the trifluoromethyl group directs the sulfonyl chloride group to the meta position of the benzene ring.

The primary utility of this compound lies in its reactivity towards nucleophiles, particularly amines, to form stable sulfonamide linkages (-SO₂NHR). This reaction is fundamental to the synthesis of a wide array of biologically active molecules. The trifluoromethyl substituent can enhance the pharmacological properties of the resulting sulfonamides, such as metabolic stability and binding affinity to biological targets.

Experimental Protocol: Synthesis of N-Aryl-3-(trifluoromethyl)benzenesulfonamide

This section provides a detailed methodology for the synthesis of a representative N-aryl-3-(trifluoromethyl)benzenesulfonamide, a common scaffold in drug discovery.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-chloroaniline, etc.)

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl-3-(trifluoromethyl)benzenesulfonamide.

-

Diagram of the Experimental Workflow:

Caption: General experimental workflow for the synthesis of N-aryl-3-(trifluoromethyl)benzenesulfonamides.

Application in Drug Development: Inhibition of COX-2 Signaling Pathway

A prominent application of sulfonamides derived from this compound is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. A notable example is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

The COX-2 enzyme is a key player in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, drugs like Celecoxib can reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Diagram of the COX-2 Signaling Pathway and Inhibition:

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride

Introduction

This compound is a pivotal intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group (CF₃) can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules. This guide provides a comprehensive overview of the predominant synthetic route to this compound, focusing on the well-established Sandmeyer-type reaction, and includes detailed experimental protocols, quantitative data, and process visualizations.

Primary Synthesis Pathway: The Sandmeyer Reaction

The most common and reliable method for preparing this compound is a two-step process starting from 3-(Trifluoromethyl)aniline. This pathway involves the diazotization of the aniline followed by a copper-catalyzed chlorosulfonylation.[1]

-

Step 1: Diazotization. 3-(Trifluoromethyl)aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, 3-(trifluoromethyl)benzenediazonium chloride.[2][3]

-

Step 2: Chlorosulfonylation. The cold diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent, typically acetic acid, in the presence of a copper(I) chloride (CuCl) catalyst.[1][4][5] The diazonium group is replaced by the chlorosulfonyl group (-SO₂Cl), releasing nitrogen gas.[2]

Recent advancements have introduced methods using stable SO₂ surrogates like DABSO (DABCO-bis(sulfur dioxide)), which can offer safety and scalability advantages by avoiding the direct handling of gaseous sulfur dioxide.[6][7][8]

Experimental Protocols

The following protocols are based on established and verified procedures.

Protocol 1: Traditional Sandmeyer Chlorosulfonylation

This procedure is adapted from a well-documented synthesis.[1]

Caution: This reaction should be performed in a well-ventilated fume hood. This compound is a lachrymator.[1]

Part A: Diazotization of 3-(Trifluoromethyl)aniline

-

Setup: In a 1000-mL beaker equipped with a mechanical stirrer, combine 200 mL of concentrated hydrochloric acid and 60 mL of glacial acetic acid.

-

Addition of Aniline: Add 96.7 g (0.6 mol) of 3-(Trifluoromethyl)aniline in one portion.[1] The hydrochloride salt will precipitate.

-

Cooling: Cool the stirred suspension to 0–5 °C using an ice-salt bath.

-

Nitrite Addition: Prepare a solution of 43 g (0.62 mol) of sodium nitrite in 75 mL of water. Add this solution dropwise to the aniline suspension over 30-40 minutes, ensuring the temperature remains below 7 °C.[1]

-

Completion: Continue stirring for an additional 15 minutes in the ice bath. A small excess of nitrous acid should be confirmed with starch-iodide paper. The resulting mixture is the cold diazonium salt solution.

Part B: Chlorosulfonylation

-

SO₂ Solution Preparation: In a separate 4000-mL beaker, place 600 mL of glacial acetic acid. Bubble sulfur dioxide gas through the acetic acid until saturation is achieved.[1]

-

Catalyst Addition: Add 15 g of cuprous chloride (CuCl) to the SO₂ solution. Continue bubbling SO₂ until the yellow-green suspension turns blue-green (approx. 20-30 minutes).[1]

-

Reaction: Cool the catalyst mixture in an ice bath. Slowly add the previously prepared cold diazonium salt solution to the stirred catalyst mixture over about 1 hour. Maintain the temperature below 15 °C. Vigorous evolution of nitrogen gas will occur.

-

Stirring: After the addition is complete, remove the ice bath and stir the mixture for an additional 3 hours at room temperature.[1]

-

Work-up: Pour the reaction mixture into a mixture of 1500 mL of water and 1500 g of crushed ice. Stir for 30 minutes. The product will separate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with 400 mL of diethyl ether. Wash the ether layer sequentially with 200 mL of water, 200 mL of 5% aqueous sodium bicarbonate, and finally 200 mL of saturated sodium chloride solution.

-

Purification: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for this compound and its synthesis.

Table 1: Reagent Quantities and Yield

| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) | Role |

| 3-(Trifluoromethyl)aniline | 161.12[9] | 96.7 g | 0.60 | Starting Material |

| Sodium Nitrite | 69.00 | 43.0 g | 0.62 | Diazotizing Agent |

| Hydrochloric Acid (conc.) | 36.46 | 200 mL | ~2.4 | Acid/Solvent |

| Acetic Acid (glacial) | 60.05 | 660 mL | - | Solvent |

| Sulfur Dioxide | 64.07 | Saturated Solution | Excess | Reagent |

| Cuprous Chloride | 99.00 | 15.0 g | 0.15 | Catalyst |

| Product | Yield | Purity | ||

| This compound | 110-120 g (75-82%)[1] | >95% after distillation |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 777-44-6 | [10][11][12] |

| Molecular Formula | C₇H₄ClF₃O₂S | [10][11] |

| Molecular Weight | 244.62 g/mol | [10][11] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 88-90 °C at 6 mmHg | [10] |

| Density | 1.526 g/mL at 25 °C | [10] |

| Refractive Index (n20/D) | 1.485 | [10] |

| InChI Key | ONCAZCNPWWQQMW-UHFFFAOYSA-N | [10] |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Caption: General laboratory workflow for the synthesis and purification process.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Buy 3-(Trifluoromethyl)benzene-1-diazonium | 35665-28-2 [smolecule.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 777-44-6 [sigmaaldrich.com]

- 11. This compound [oakwoodchemical.com]

- 12. calpaclab.com [calpaclab.com]

3-(Trifluoromethyl)benzenesulfonyl chloride CAS number 777-44-6

An In-depth Technical Guide to 3-(Trifluoromethyl)benzenesulfonyl chloride

CAS Number: 777-44-6

This technical guide provides a comprehensive overview of this compound, a key reagent for researchers, scientists, and professionals in drug development. It details the compound's physicochemical properties, reactivity, applications, and safety protocols, offering a critical resource for its use in synthesis.

Physicochemical and Spectroscopic Data

This compound is a colorless to yellow clear liquid.[1] It is a fluorinated building block recognized for its role in introducing the trifluoromethylphenylsulfonyl moiety into organic molecules.[2] The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing group, significantly influences the reactivity of the sulfonyl chloride functional group.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 777-44-6 | [1][5][6] |

| Molecular Formula | C₇H₄ClF₃O₂S | [5][6] |

| Molecular Weight | 244.62 g/mol | [5][7] |

| Appearance | Colorless to Yellow clear liquid | [1] |

| Purity | >98.0% | [1] |

| Boiling Point | 88-90 °C at 6 mmHg | [5][7] |

| Density | 1.526 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.485 |[7] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Synonyms | α,α,α-Trifluorotoluene-3-sulfonyl Chloride | [1] |

| InChI Key | ONCAZCNPWWQQMW-UHFFFAOYSA-N | [7] |

| SMILES String | FC(F)(F)c1cccc(c1)S(Cl)(=O)=O | [7] |

| PubChem CID | 2733250 | [8] |

| Beilstein/REAXYS | 2650774 |[7] |

Spectroscopic data, including Mass Spectrometry (MS), is available for this compound.[9]

Reactivity and Synthetic Applications

The core utility of this compound lies in its function as a potent electrophile, a characteristic enhanced by the electron-withdrawing CF3 group.[3] This makes it a valuable reagent for introducing the 3-(trifluoromethyl)phenylsulfonyl group into various molecular scaffolds. Its primary applications are in the synthesis of sulfonamides and sulfonate esters.

-

Pharmaceutical and Agrochemical Synthesis : The trifluoromethyl group is a privileged motif in medicinal chemistry.[4][10] Its incorporation into drug candidates can enhance metabolic stability, improve lipophilicity, increase binding affinity to biological targets, and modify the absorption, distribution, metabolism, and excretion (ADME) profile.[4][11] Consequently, this compound is a vital building block for creating novel active pharmaceutical ingredients (APIs) and next-generation agrochemicals like pesticides and herbicides.[11][12]

-

Key Reactions :

Experimental Protocols

While specific protocols are application-dependent, a general procedure for the synthesis of a sulfonamide using this compound is outlined below. This protocol is representative of its common use in creating diverse compound libraries for drug discovery.

General Experimental Protocol: Synthesis of N-Aryl-3-(trifluoromethyl)benzenesulfonamide

-

Reaction Setup : To a solution of a substituted aniline (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) at 0 °C, add this compound (1.1 equivalents) dropwise.

-

Reaction Execution : Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically stirred for 12-24 hours.

-

Work-up : Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product : Purify the resulting crude residue by flash column chromatography or recrystallization to yield the pure sulfonamide product. Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy.

Caption: General workflow for sulfonamide synthesis.

Synthesis Pathway

Benzenesulfonyl chlorides are generally prepared through several established methods.[13] A common industrial approach involves the chlorosulfonation of the corresponding benzene derivative. For this compound, this would involve reacting 3-(trifluoromethyl)benzene with a strong chlorosulfonating agent.

Caption: Conceptual synthesis of the title compound.

Safety and Handling

This compound is a corrosive and water-reactive compound that requires careful handling in a controlled environment.[14]

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[15] H290: May be corrosive to metals.[1] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] P310: Immediately call a POISON CENTER/doctor. P405: Store locked up.[15] P501: Dispose of contents/container to an approved waste disposal plant.[1] |

-

Handling : Use only under a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[14] Handle under an inert atmosphere (e.g., nitrogen) as the compound is water-reactive.[14]

-

Storage : Store in a corrosive-resistant container with a resistant inner liner.[1] Keep the container tightly closed and store locked up in a dry, well-ventilated place.[14][15]

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.[14][15] Respiratory protection may be required depending on the scale of use.[15]

-

Spills : Absorb spillage with inert material (e.g., sand, silica gel) to prevent material damage.[1] Do not expose spills to water.[14]

Caption: First aid measures following exposure.

References

- 1. This compound | 777-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 777-44-6|3-(Trifluoromethyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 777-44-6 | INDOFINE Chemical Company [indofinechemical.com]

- 6. CAS RN 777-44-6 | Fisher Scientific [fishersci.com]

- 7. 3-(三氟甲基)苯磺酰氯 | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C7H4ClF3O2S | CID 2733250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzenesulfonyl chloride, a key reagent in organic synthesis and drug discovery. The document details its chemical and physical properties, experimental protocols for its synthesis and common reactions, and its significant applications, particularly in the development of pharmacologically active compounds.

Core Properties and Specifications

This compound is a specialty chemical valued for its trifluoromethyl group, which can impart unique properties such as increased metabolic stability and lipophilicity to target molecules.[1][2] Its core data and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | References |

|---|---|---|

| Molecular Weight | 244.62 g/mol | [3][4][5][6][7] |

| Molecular Formula | C₇H₄ClF₃O₂S | [3][4][5][7][8] |

| CAS Number | 777-44-6 | [3][4][5] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | [4] |

| InChI Key | ONCAZCNPWWQQMW-UHFFFAOYSA-N |[4] |

Table 2: Physical and Spectroscopic Data

| Property | Value | References |

|---|---|---|

| Physical State | Liquid | [3][4] |

| Boiling Point | 88-90 °C at 6 mmHg | [4][7] |

| Density | 1.526 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.485 | [4] |

| Flash Point | 110 °C (230 °F) - closed cup |[4] |

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[4][9][10] It is water-reactive and should be handled under a chemical fume hood in a dry, well-ventilated area.[11]

Table 3: Hazard and Safety Information

| Identifier | Description | References |

|---|---|---|

| GHS Pictogram | GHS05 (Corrosion) | [4] |

| Signal Word | Danger | [4][9] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [4][9][10] |

| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, chemical-resistant apron, type ABEK (EN14387) respirator filter | [4][9][11] |

| Incompatible Materials | Strong oxidizing agents, amines, strong acids, bases, moisture |[11] |

Experimental Protocols

This section details established procedures for the synthesis of this compound and its subsequent use in the formation of sulfonamides, a common structural motif in pharmaceuticals.

Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses, which utilizes m-trifluoromethylaniline as the starting material.[4] This method involves the formation of a diazonium salt followed by a copper-catalyzed reaction with sulfur dioxide.

Experimental Procedure:

-

Diazotization: m-Trifluoromethylaniline (e.g., 0.1 mol) is added to a mixture of concentrated hydrochloric acid and water. The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (e.g., 0.105 mol) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 15 minutes upon completion of the addition to ensure full formation of the m-trifluoromethylbenzenediazonium chloride solution.

-

Preparation of SO₂/CuCl Solution: In a separate flask, glacial acetic acid is saturated with sulfur dioxide gas. Cuprous chloride (e.g., 0.15 mol) is added, and the introduction of sulfur dioxide continues until the solution becomes a blue-green suspension. This mixture is then cooled in an ice bath.

-

Sulfonylation: The cold diazonium salt solution is added portion-wise to the stirred, cold sulfur dioxide/cuprous chloride suspension. The reaction is highly exothermic and the addition rate must be controlled to keep the temperature below 20 °C. Nitrogen gas is evolved during this step.

-

Workup: After the addition is complete and gas evolution has ceased, the reaction mixture is stirred for an additional hour. The mixture is then quenched by pouring it into a large volume of ice water.

-

Extraction and Purification: The product is extracted with diethyl ether. The combined ether extracts are washed with water and then with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a final wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[4]

General Protocol for Sulfonamide Synthesis

This compound is an excellent electrophile for the synthesis of sulfonamides via reaction with primary or secondary amines.[12] This reaction is fundamental in medicinal chemistry for creating analogues of drugs like the COX-2 inhibitor, Celecoxib.[10][13]

Experimental Procedure:

-

Reaction Setup: A primary or secondary amine (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents). The mixture is cooled to 0 °C.

-

Reagent Addition: this compound (1 equivalent) is dissolved in the same solvent and added dropwise to the cooled amine solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, while being monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude sulfonamide is purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The introduction of a trifluoromethyl (CF₃) group into a molecule can significantly enhance its pharmacological profile.[1][2] This group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter electronic properties to improve binding affinity to biological targets.[1][2]

This compound serves as a critical building block for incorporating the 3-(trifluoromethyl)phenylsulfonyl moiety into drug candidates. This structural motif is found in a variety of therapeutic areas. Its primary application is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[13][14] For instance, derivatives of this compound are investigated in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone in the treatment of inflammation and pain.[10][13] The sulfonamide group, derived from the sulfonyl chloride, is often crucial for binding to the active site of the target enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. theballlab.com [theballlab.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2003064380A1 - Process for production of trifluoromethylbenzenesulfonyl chlorides - Google Patents [patents.google.com]

- 9. zenodo.org [zenodo.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]

- 14. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of 3-(Trifluoromethyl)benzenesulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)benzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of the strongly electron-withdrawing trifluoromethyl group at the meta-position significantly enhances the electrophilicity of the sulfonyl sulfur, rendering it highly reactive toward a variety of nucleophiles. This guide provides a comprehensive overview of its reactivity with key nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, presents available quantitative data, outlines experimental protocols, and discusses the factors influencing reaction outcomes.

Introduction

Arenesulfonyl chlorides are a well-established class of reagents used for the formation of sulfonamides and sulfonate esters. The introduction of a trifluoromethyl (CF₃) group onto the aromatic ring profoundly impacts the reagent's reactivity. The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution but activates the sulfonyl chloride moiety toward nucleophilic attack.[1][2]

Positioned at the meta-position, the CF₃ group in this compound primarily exerts a strong inductive effect (-I), increasing the partial positive charge on the sulfur atom. This heightened electrophilicity leads to faster reaction rates with nucleophiles compared to unsubstituted benzenesulfonyl chloride.[3] Kinetic studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides demonstrated that this compound is approximately 10 times more reactive than its unsubstituted counterpart.[3] This enhanced reactivity makes it a valuable tool for constructing complex molecules, often imparting desirable properties such as increased metabolic stability and lipophilicity to the final products.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 777-44-6 | |

| Molecular Formula | C₇H₄ClF₃O₂S | |

| Molecular Weight | 244.62 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 88-90 °C / 6 mmHg | |

| Density | 1.526 g/mL at 25 °C | |

| Refractive Index | n20/D 1.485 |

Core Reactivity and Mechanism

The primary reaction pathway for this compound with nucleophiles is a nucleophilic substitution at the tetracoordinate sulfur atom. The reaction generally proceeds via a concerted Sₙ2-like mechanism, where the nucleophile attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state before the chloride leaving group is expelled.[3]

The presence of the electron-withdrawing CF₃ group stabilizes the developing negative charge in the transition state, thereby accelerating the reaction.[3]

Caption: General Sₙ2-like mechanism for nucleophilic substitution.

Reactions with Specific Nucleophiles

Reaction with Amines: Sulfonamide Synthesis

The reaction of this compound with primary and secondary amines is a robust and efficient method for synthesizing the corresponding sulfonamides. This reaction, often referred to as a Hinsberg reaction, typically proceeds in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl byproduct.[2][4][5]

-

Primary Amines: Form N-substituted sulfonamides which possess an acidic proton on the nitrogen. The resulting sulfonamide is therefore soluble in aqueous alkali.[4][5]

-

Secondary Amines: Yield N,N-disubstituted sulfonamides. Lacking an acidic proton, these products are insoluble in aqueous alkali.[4][5]

-

Tertiary Amines: Do not typically form stable sulfonamides as they lack a proton on the nitrogen to be removed. Instead, they may promote the hydrolysis of the sulfonyl chloride.[4]

Caption: Reaction pathways with primary and secondary amines.

Quantitative Data: While specific kinetic data for the reaction of this compound with a wide range of amines is not readily available in a single source, high yields are consistently reported for analogous reactions. For example, preparative reactions of benzenesulfonyl chloride with amines like 1-octylamine in 1.0 M NaOH gave yields as high as 98%.[6] Given the enhanced reactivity of the 3-CF₃ derivative, similar or higher yields can be anticipated under optimized conditions.

| Nucleophile | Product Class | Typical Yield | Conditions | Reference(s) |

| Primary Amines (e.g., 1-octylamine) | N-Alkylsulfonamide | ~98% | 1.0 M NaOH (aq) | [6] |

| Secondary Amines (e.g., dibutylamine) | N,N-Dialkylsulfonamide | ~94% | 1.0 M NaOH (aq) | [6] |

| Benzylamine | N-Benzylsulfonamide | Not specified | Not specified | [7] |

Reaction with Alcohols: Sulfonate Ester Synthesis

Alcohols react with this compound, typically in the presence of a non-nucleophilic base like pyridine, to form sulfonate esters. These esters are excellent leaving groups, often compared to halides, and are valuable intermediates for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions. The reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the esterification.

Caption: Synthesis of sulfonate esters from alcohols.

Reaction with Thiols: Thiosulfonate Synthesis

Thiols, being potent nucleophiles, readily react with this compound to form thiosulfonate esters. The reaction is analogous to that with alcohols and amines. Thiophenols, in particular, can be generated by the reduction of the corresponding benzenesulfonyl chlorides, highlighting the reversible nature of the sulfur oxidation state.[8][9] The synthesis of thiosulfonates is typically straightforward, often requiring a base to deprotonate the thiol to the more nucleophilic thiolate.

| Nucleophile | Product Class | Typical Yield | Conditions | Reference(s) |

| Thiophenol | Thiosulfonate Ester | High (expected) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | General Knowledge |

| Alkyl Thiols | Thiosulfonate Ester | High (expected) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | General Knowledge |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for conducting reactions with this compound.

General Protocol for Sulfonamide Synthesis

This protocol is adapted from standard procedures for sulfonamide formation.[10][11]

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: If the solvent is not pyridine, add a non-nucleophilic base such as triethylamine (1.1-1.2 eq.) or pyridine (1.1-1.2 eq.).

-

Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the cooled amine solution dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with 1M HCl (to remove excess amine and base), followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

Caption: Typical experimental workflow for sulfonylation reactions.

Protocol for Synthesis of this compound

This reagent can be synthesized from 3-(trifluoromethyl)aniline via a Sandmeyer-type reaction.[12]

-

Diazotization: 3-(Trifluoromethyl)aniline is diazotized at low temperatures (-15 °C to -5 °C) using sodium nitrite in a mixture of concentrated hydrochloric and sulfuric acids.[12]

-

Sulfur Dioxide Solution: A solution of sulfur dioxide and cuprous chloride in glacial acetic acid is prepared and cooled.

-

Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide solution, maintaining a low temperature.

-

Isolation: The reaction is quenched with ice water, and the product is extracted with an organic solvent like ether. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by vacuum distillation to yield the final sulfonyl chloride.[12]

Conclusion

This compound is a highly reactive and versatile electrophile for the synthesis of sulfonamides, sulfonate esters, and thiosulfonates. Its enhanced reactivity, driven by the potent electron-withdrawing nature of the meta-trifluoromethyl group, allows for efficient reactions with a broad range of nucleophiles under mild conditions. The resulting products are of significant interest, particularly in drug discovery and development, where the trifluoromethylbenzenesulfonyl moiety can confer advantageous pharmacological properties. The straightforward and high-yielding nature of these reactions ensures that this reagent will remain a valuable component of the synthetic chemist's toolbox.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. parchem.com [parchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN109776360A - A kind of clean thiophenols new synthetic method - Google Patents [patents.google.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Core Mechanism of Action of 3-(Trifluoromethyl)benzenesulfonyl Chloride: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Synthetic Intermediate and its Role in the Development of Potent Enzyme Inhibitors

Abstract

3-(Trifluoromethyl)benzenesulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. While not possessing a direct biological mechanism of action itself, its utility lies in its role as a key building block for the synthesis of a class of potent enzyme inhibitors: the sulfonamides. The incorporation of the 3-(trifluoromethyl)phenylsulfonyl moiety into various molecular scaffolds has proven to be a successful strategy in the design of targeted therapeutics. This technical guide elucidates the mechanism of action of compounds derived from this compound, with a primary focus on their interaction with carbonic anhydrases. Detailed experimental protocols for the synthesis of relevant sulfonamides and assays for the determination of their biological activity are provided, alongside a quantitative analysis of their inhibitory potential.

Introduction: The Strategic Importance of the Trifluoromethyl Group and the Sulfonyl Chloride Moiety

The trifluoromethyl (CF3) group is a cornerstone of modern pharmaceutical design. Its unique electronic properties and steric profile can significantly enhance the pharmacological attributes of a drug candidate. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can modulate the acidity of nearby functional groups and influence non-covalent interactions with biological targets. Furthermore, the CF3 group is more lipophilic and metabolically stable than a methyl group, often leading to improved pharmacokinetic profiles, including better membrane permeability and resistance to oxidative metabolism.

This compound serves as a versatile reagent for introducing the trifluoromethylphenylsulfonyl group into a target molecule. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines to form stable sulfonamide linkages. This reactivity is the foundation of its application in the synthesis of a diverse array of biologically active compounds.

Primary Biological Target: Carbonic Anhydrases

While this compound itself is not a biologically active molecule in a pharmacological sense, the sulfonamides synthesized from it have been shown to be potent inhibitors of a critical family of enzymes: the carbonic anhydrases (CAs) .

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+). There are several known isoforms of human carbonic anhydrase (hCA), which are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid balance. Dysregulation of CA activity has been implicated in various pathologies, making them attractive therapeutic targets for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides on carbonic anhydrases is a well-established mechanism. The sulfonamide group (-SO2NH2) acts as a zinc-binding group (ZBG). The active site of carbonic anhydrase contains a zinc ion (Zn2+) that is essential for its catalytic activity. In their deprotonated (anionic) form, sulfonamides coordinate to this zinc ion, effectively displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This binding prevents the enzyme from carrying out its physiological function.

The general mechanism can be visualized as follows:

Figure 1: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The affinity of a particular sulfonamide for a carbonic anhydrase isoform is determined by the nature of the "R" group, which in the context of this guide is the 3-(trifluoromethyl)phenyl moiety and its derivatives. This part of the molecule interacts with amino acid residues in the active site cleft, influencing the binding affinity and selectivity of the inhibitor for different CA isoforms.

Quantitative Analysis of Inhibitory Activity

The potency of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. While specific data for a flagship drug synthesized directly from this compound is not prominently available in public literature, studies on structurally related benzenesulfonamides provide valuable insights into the expected potency.

The following table summarizes the inhibitory activity of a series of benzenesulfonamides and tetrafluorobenzenesulfonamides against four human carbonic anhydrase isoforms. These compounds were synthesized using a "click chemistry" approach, but the core sulfonamide-enzyme interaction is representative.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 4a | 125 | 45.3 | 4.8 | 3.2 |

| 4b | 98.6 | 30.1 | 3.5 | 1.9 |

| 4c | 41.5 | 39.8 | 1.5 | 0.8 |

| 5a | 1500 | 755 | 38.9 | 12.4 |

| 5b | 890 | 540 | 25.4 | 8.7 |

| 5c | 750 | 430 | 15.6 | 5.4 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Data adapted from a study on benzenesulfonamides and tetrafluorobenzenesulfonamides.[1] |

This data illustrates that aromatic sulfonamides can achieve low nanomolar to subnanomolar inhibition of certain CA isoforms, particularly the tumor-associated isoforms hCA IX and XII.[1] The substituents on the benzene ring play a crucial role in determining the potency and selectivity of inhibition.

Experimental Protocols

General Protocol for the Synthesis of Sulfonamides from this compound

This protocol describes a general method for the synthesis of N-substituted-3-(trifluoromethyl)benzenesulfonamides.

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (1.5 equivalents)

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final sulfonamide.

Figure 2: Experimental workflow for the synthesis of sulfonamides.

Assay for Carbonic Anhydrase Inhibition

The inhibitory activity of the synthesized sulfonamides can be determined using a stopped-flow CO2 hydrase assay.[1]

Principle: This assay measures the esterase activity of carbonic anhydrase using 4-nitrophenyl acetate (NPA) as a substrate. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm. The inhibition of this reaction by the test compound is used to determine its IC50 and Ki values.

Materials:

-

Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

4-Nitrophenyl acetate (NPA)

-

Tris-HCl buffer (pH 7.4)

-

Synthesized sulfonamide inhibitor

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare solutions of the CA enzyme, NPA, and the inhibitor in Tris-HCl buffer.

-

The enzyme and inhibitor solutions are pre-incubated.

-

The enzyme-inhibitor mixture is rapidly mixed with the NPA substrate solution in the stopped-flow instrument.

-

The initial rate of 4-nitrophenol formation is measured by monitoring the increase in absorbance at 400 nm.

-

The experiment is repeated with a range of inhibitor concentrations.

-

The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a pivotal synthetic intermediate whose "mechanism of action" is realized through the biological activity of the sulfonamide-containing molecules it helps to create. The primary and most well-characterized mechanism of these derivatives is the potent inhibition of carbonic anhydrase enzymes. The 3-(trifluoromethyl)phenyl moiety plays a critical role in modulating the binding affinity and selectivity of these inhibitors. The synthetic accessibility of a wide range of sulfonamides from this starting material, coupled with the established therapeutic relevance of carbonic anhydrase inhibition, ensures that this compound will remain a valuable tool for researchers and scientists in the ongoing pursuit of novel therapeutics. This guide provides a foundational understanding of its core utility and the experimental approaches necessary to leverage its potential in drug discovery and development.

References

Spectroscopic Analysis of 3-(Trifluoromethyl)benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethyl)benzenesulfonyl chloride (CAS Number: 777-44-6), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

While comprehensive, publicly accessible repositories of the complete raw spectroscopic data for this compound are limited, the following tables summarize the expected and reported data based on available information and spectral predictions for a compound with this structure. For definitive data, access to specialized databases such as SpectraBase or ChemicalBook may be required.[1][2]

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | m | 2H | Aromatic CH |

| ~7.9 - 7.7 | m | 2H | Aromatic CH |

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 130 | Aromatic C-S & C-CF3 |

| ~135 - 125 | Aromatic CH |

| ~125 (q) | CF3 |

Table 3: 19F NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | -CF3 |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1410 - 1370 | Strong | S=O asymmetric stretch |

| ~1330 | Strong | C-F stretch |

| ~1204 - 1166 | Strong | S=O symmetric stretch |

| ~1100 - 1000 | Strong | C-F stretch |

| ~800 - 600 | Strong | Aromatic C-H bend |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 244/246 | Molecular ion peak [M]+ (presence of 35Cl and 37Cl isotopes) |

| 209 | [M-Cl]+ |

| 145 | [M-SO2Cl]+ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for 1H and 13C NMR (δ = 0.00 ppm). For 19F NMR, an external standard such as CFCl₃ can be used.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

1H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set the relaxation delay to 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the 13C isotope.

-

-

19F NMR Acquisition:

-

Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Use a pulse angle of 30-45 degrees.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

Acquire an adequate number of scans for good signal-to-noise.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software package, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.[3]

-

Place one or two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Spectrum Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a suitable method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for separation and analysis.[2]

-

Ionization Method: Electron Ionization (EI) is a common and effective method for this type of molecule, typically performed at 70 eV. EI provides characteristic fragmentation patterns useful for structural elucidation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition:

-

Set the mass range to scan over a suitable range to include the molecular ion and expected fragments (e.g., m/z 50-300).

-

Acquire data for a sufficient duration to obtain a representative mass spectrum.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (35Cl and 37Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing the spectroscopic data described.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and the methodologies to obtain them, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Solubility and stability of 3-(Trifluoromethyl)benzenesulfonyl chloride

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS 777-44-6) is a valuable reagent in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility stems from the presence of the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 3-(trifluoromethyl)phenylsulfonyl group into various molecules. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the sulfonyl chloride, making it a potent electrophile for reactions with a wide range of nucleophiles.[1] This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 777-44-6 | [2] |

| Molecular Formula | C₇H₄ClF₃O₂S | [2] |

| Molecular Weight | 244.62 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.526 g/mL at 25 °C | [3] |

| Boiling Point | 88-90 °C at 6 mmHg | [2] |

| Refractive Index | n20/D 1.485 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |

Solubility Profile

| Solvent Class | Solvent Example(s) | Expected Solubility | Rationale / Notes |

| Water & Aqueous Buffers | Water, PBS | Reacts | Highly susceptible to hydrolysis, which is accelerated by heat and non-neutral pH. Low aqueous solubility may initially protect it, but it will decompose over time.[1][5] |

| Protic Organic Solvents | Ethanol, Methanol | Reacts (Soluble) | Reacts with alcohols to form sulfonate esters. While it will dissolve, a chemical transformation occurs.[1] |

| Aprotic Polar Solvents | Acetonitrile, THF, DMF, DMSO | Soluble | Generally soluble in polar aprotic solvents, which are suitable for conducting reactions. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good solubility is expected, making these common solvents for reactions and workups. |

| Apolar Solvents | Hexanes, Toluene | Sparingly Soluble to Insoluble | Limited solubility is expected due to the polarity of the sulfonyl chloride group. |

Stability and Reactivity

The stability of this compound is intrinsically linked to its high reactivity, which is a key feature for its synthetic applications.

General Stability and Storage

-

Hydrolytic Instability : The primary degradation pathway is hydrolysis. The compound reacts readily with moisture, even atmospheric humidity, to produce 3-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid.[1] Therefore, it must be handled under anhydrous conditions and stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Thermal Stability : While a specific decomposition temperature is not documented, the compound has a high flash point (>110 °C), suggesting it is stable at ambient temperatures and has moderate thermal stability in the absence of reactive species.

-

Incompatible Materials : It should be stored away from water, strong bases, oxidizing agents, and nucleophiles such as primary amines and alcohols to prevent vigorous and potentially hazardous reactions.[1][6][7]

Chemical Reactivity

The trifluoromethyl group is strongly electron-withdrawing, which makes the sulfur atom of the sulfonyl chloride highly electrophilic and thus very susceptible to nucleophilic attack.[1]

-

Reaction with Nucleophiles : It reacts smoothly with primary and secondary amines to form stable sulfonamides and with alcohols to form sulfonate esters.[1][7] These reactions typically proceed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-